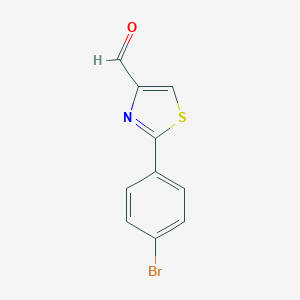

2-(4-Bromophenyl)thiazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMFNSXHHNSAFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577198 | |

| Record name | 2-(4-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21166-30-3 | |

| Record name | 2-(4-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-Bromophenyl)thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(4-Bromophenyl)thiazole-4-carbaldehyde. This compound is a key heterocyclic building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of novel therapeutic agents. Its structure, featuring a reactive aldehyde group on a thiazole scaffold substituted with a bromophenyl moiety, offers a versatile platform for the development of compounds with potential anticancer and antimicrobial activities. This document consolidates available data on its physicochemical properties, spectroscopic characterization, and synthetic methodologies, and explores its utility in various chemical transformations.

Introduction

This compound belongs to the family of thiazole-containing aromatic aldehydes, a class of compounds that has garnered significant interest in the field of drug discovery. The thiazole ring is a privileged scaffold found in numerous biologically active molecules, and the presence of a bromophenyl group and an aldehyde functional group enhances its synthetic versatility and potential for biological interactions. This guide aims to provide a detailed repository of technical information for researchers working with or considering the use of this compound in their synthetic and drug development endeavors.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented below. While experimentally determined data for some properties are not widely published, computational predictions and data from closely related analogs provide valuable insights.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 21166-30-3 | |

| Molecular Formula | C₁₀H₆BrNOS | |

| Molecular Weight | 268.13 g/mol | |

| Appearance | Off-white solid | |

| Purity | ≥ 95% (HPLC) | |

| Storage Conditions | Store at 0-8 °C |

Table 2: Spectroscopic Data of this compound (Predicted and Analog-Based)

| Spectrum | Key Features |

| ¹H NMR | Expected signals for aldehydic proton (singlet, ~9.9-10.1 ppm), thiazole proton (singlet, ~8.0-8.5 ppm), and aromatic protons of the bromophenyl group (two doublets, ~7.6-8.0 ppm). |

| ¹³C NMR | Expected signals for aldehydic carbon (~185-195 ppm), thiazole ring carbons (~115-170 ppm), and bromophenyl carbons (~120-140 ppm). |

| IR (KBr) | Expected characteristic peaks for C=O stretching of the aldehyde (~1680-1700 cm⁻¹), C=N stretching of the thiazole ring (~1600-1650 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹). |

| Mass Spec (MS) | Expected molecular ion peak [M]⁺ at m/z 267 and [M+2]⁺ at m/z 269 due to the presence of the bromine isotope. |

Synthesis and Reactivity

Synthesis

The primary synthetic route to this compound involves the oxidation of the corresponding alcohol, [2-(4-bromophenyl)thiazol-4-yl]methanol. A common and efficient method for this transformation is the use of manganese(IV) oxide (MnO₂) in a chlorinated solvent like chloroform.

An in-depth technical guide to the chemical properties of this compound is detailed below, focusing on its synthesis, reactivity, and potential applications, particularly for researchers in drug development.

Core Chemical Properties

This compound is a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. Its structure, featuring a thiazole ring, is a key motif in many biologically active molecules. The bromophenyl substitution enhances its reactivity, making it a valuable building block for developing various pharmaceutical derivatives.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 21166-30-3 |

| Molecular Formula | C₁₀H₆BrNOS |

| Molecular Weight | 268.13 g/mol |

| Appearance | Off-white solid |

| Purity | ≥ 95% (HPLC) |

| Storage Temperature | 0-8 °C |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the oxidation of its corresponding alcohol, [2-(4-bromophenyl)thiazol-4-yl]methanol.

Oxidation of [2-(4-Bromophenyl)thiazol-4-yl]methanol

A widely used method for this conversion is the oxidation using manganese(IV) oxide (MnO₂).

Experimental Protocol:

-

Dissolve [2-(4-Bromophenyl)thiazol-4-yl]methanol in chloroform.

-

Add activated manganese(IV) oxide to the solution.

-

Stir the reaction mixture at 20°C for 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the mixture to remove the manganese dioxide.

-

Evaporate the solvent in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel.

Caption: Synthesis of this compound.

Reactivity and Chemical Transformations

The aldehyde functional group in this compound is a key site for various chemical reactions, making it a versatile intermediate for creating more complex molecules.

Nucleophilic Addition and Condensation Reactions

The compound readily undergoes nucleophilic additions and condensation reactions, which are fundamental in constructing larger molecular frameworks. These reactions are crucial for synthesizing derivatives with potential therapeutic applications.

Hantzsch Thiazole Synthesis

While not a direct reaction of the aldehyde, the thiazole ring itself is often synthesized via the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For derivatives of the title compound, this synthetic route is a foundational step.

Caption: General scheme of the Hantzsch thiazole synthesis.

Applications in Research and Drug Development

This compound serves as a critical intermediate in the synthesis of a variety of compounds with potential biological activities.

-

Anticancer Agents: It is explored as a precursor for novel anti-cancer agents.

-

Antimicrobial Agents: The thiazole moiety is a common feature in antimicrobial compounds, and this aldehyde is used in the development of new antimicrobial drugs.

-

Material Science: It can be incorporated into polymers to enhance material properties like thermal stability.

-

Fluorescent Probes: Its structure allows for its use in developing fluorescent probes for biological imaging.

Conclusion

This compound is a synthetically valuable compound with a stable and reactive structure. Its utility as a building block in the synthesis of diverse, biologically active molecules makes it a compound of high interest for researchers in medicinal chemistry and drug development. The synthetic protocols and reactivity patterns outlined in this guide provide a foundational understanding for its application in creating novel chemical entities.

In-depth Technical Guide: Structure Elucidation of 2-(4-Bromophenyl)thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-(4-Bromophenyl)thiazole-4-carbaldehyde, a key intermediate in the synthesis of various therapeutic agents. This document details the experimental protocols for its synthesis and purification, along with a thorough analysis of the spectroscopic data used to confirm its chemical structure.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a bromophenyl group attached to a thiazole-4-carbaldehyde core, makes it a versatile building block for the synthesis of novel compounds with potential biological activities, including anti-cancer properties. Accurate structural elucidation is paramount for its application in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₆BrNOS |

| Molecular Weight | 268.13 g/mol |

| CAS Number | 21166-30-3 |

| Appearance | Off-white solid |

Synthesis and Purification

The synthesis of this compound can be achieved through the oxidation of its corresponding alcohol precursor, [2-(4-Bromophenyl)-thiazol-4-yl]-methanol.

Experimental Protocol: Synthesis

A common and effective method for the synthesis of this compound involves the following steps:

-

Precursor Synthesis: The starting material, [2-(4-Bromophenyl)-thiazol-4-yl]-methanol, is first synthesized according to established literature procedures.

-

Oxidation Reaction: To a solution of [2-(4-Bromophenyl)-thiazol-4-yl]-methanol in chloroform, an excess of manganese(IV) oxide (MnO₂) is added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature (approximately 20°C) for a period of 12 hours.

-

Work-up: After the reaction is complete, the solid manganese dioxide is removed by filtration. The filtrate, containing the desired product, is then concentrated under reduced pressure to yield the crude this compound.

Purification

The crude product is typically purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure compound.

Structure Elucidation: Spectroscopic Analysis

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum provides information on the number and chemical environment of the protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Note: Specific ¹H NMR data for this compound was not found in the provided search results. The table is a template for expected signals.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific ¹³C NMR data for this compound was not found in the provided search results. The table is a template for expected signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key vibrational frequencies are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1690 | Strong | C=O stretch (aldehyde) |

| ~1585 | Medium | C=C stretch (aromatic ring) |

| ~1470 | Medium | C=N stretch (thiazole ring) |

| ~820 | Strong | C-H out-of-plane bend (para-disubstituted benzene) |

| ~670 | Medium | C-Br stretch |

Note: These are characteristic expected values. Actual peak positions may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

| m/z | Interpretation |

| 267/269 | [M]⁺ and [M+2]⁺ molecular ion peaks, characteristic of the presence of a bromine atom. |

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Workflow for Structure Elucidation

Caption: Workflow for the synthesis and structure elucidation of the target compound.

Conclusion

The structure of this compound is unequivocally confirmed through a combination of systematic synthesis and rigorous spectroscopic analysis. The detailed protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and application of this important chemical intermediate in the field of drug discovery and development.

2-(4-Bromophenyl)thiazole-4-carbaldehyde CAS number 21166-30-3

CAS Number: 21166-30-3

This technical guide provides an in-depth overview of 2-(4-Bromophenyl)thiazole-4-carbaldehyde, a key intermediate in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in drug development.

Core Compound Properties

This compound is a versatile heterocyclic compound featuring a bromophenyl group attached to a thiazole ring, which also bears an aldehyde functional group. This specific arrangement of functional groups makes it a valuable building block for synthesizing more complex molecules with potential therapeutic applications.[1] Its structure is foundational for developing derivatives with a range of biological activities.

Physicochemical and Spectroscopic Data

The key properties of the compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 21166-30-3 | [1][2][3][4] |

| Molecular Formula | C₁₀H₆BrNOS | [1][2][4] |

| Molecular Weight | 268.13 g/mol | [1][2] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 95% (HPLC) | [1][4] |

| Boiling Point | 394.4°C at 760 mmHg | [5] |

| MDL Number | MFCD06738364 | [1][4] |

| PubChem ID | 15710656 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the oxidation of the corresponding alcohol, [2-(4-bromophenyl)thiazol-4-yl]methanol.

Experimental Protocol: Oxidation of [2-(4-bromophenyl)thiazol-4-yl]methanol

A common method for the synthesis involves the use of manganese(IV) oxide as an oxidizing agent.

-

Reactants : [2-(4-bromophenyl)thiazol-4-yl]methanol, Manganese(IV) oxide, Chloroform (solvent).

-

Procedure :

-

Dissolve [2-(4-bromophenyl)thiazol-4-yl]methanol in chloroform.

-

Add manganese(IV) oxide to the solution.

-

Stir the reaction mixture at a controlled temperature of 20°C.

-

Allow the reaction to proceed for 12 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Upon completion, the solid manganese dioxide is filtered off.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

Purify the product, typically through recrystallization or column chromatography, to obtain this compound.

-

This workflow is visualized in the diagram below.

References

Spectroscopic and Synthetic Profile of 2-(4-Bromophenyl)thiazole-4-carbaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-(4-Bromophenyl)thiazole-4-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a thiazole ring linked to a bromophenyl group and bearing a reactive carbaldehyde function, makes it a versatile building block for the synthesis of a wide array of derivatives with potential biological activities. This technical guide provides a summary of available information on its synthesis and characterization, acknowledging the current limitations in publicly accessible, detailed spectroscopic data.

Molecular Structure and Properties

| Property | Value |

| Chemical Formula | C₁₀H₆BrNOS |

| Molecular Weight | 268.13 g/mol |

| CAS Number | 21166-30-3 |

| Appearance | Off-white solid |

Synthesis Protocol

Proposed Synthetic Pathway:

Figure 1: Proposed synthesis of this compound.

Experimental Workflow:

Figure 2: A generalized experimental workflow for the synthesis.

Spectroscopic Data (Predicted and Analog-Based)

As of the latest search, detailed, experimentally verified spectroscopic data for this compound is not available in the public domain. However, based on the known spectra of analogous compounds, the following characteristic signals can be anticipated.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.9 - 10.1 | Singlet | Aldehyde proton (-CHO) |

| ~8.2 - 8.4 | Singlet | Thiazole C5-H |

| ~7.8 - 8.0 | Doublet | Aromatic protons (ortho to thiazole) |

| ~7.6 - 7.8 | Doublet | Aromatic protons (ortho to bromine) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

| Chemical Shift (δ, ppm) | Assignment |

| ~185 - 190 | Aldehyde carbonyl carbon (-CHO) |

| ~165 - 170 | Thiazole C2 |

| ~150 - 155 | Thiazole C4 |

| ~130 - 140 | Aromatic carbons |

| ~120 - 130 | Aromatic carbons |

| ~125 - 130 | Thiazole C5 |

IR (Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~1690 - 1710 | C=O stretching (aldehyde) |

| ~1580 - 1600 | C=C and C=N stretching (aromatic and thiazole rings) |

| ~1000 - 1100 | C-Br stretching |

Mass Spectrometry (MS):

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 267 and a characteristic [M+2]⁺ peak at m/z 269 of similar intensity, which is indicative of the presence of a bromine atom.

Logical Relationship for Spectroscopic Analysis

Figure 3: The logical workflow for structural elucidation.

Conclusion and Future Outlook

This compound remains a molecule of high synthetic utility. While this guide provides a framework for its synthesis and expected analytical characteristics, there is a clear need for the scientific community to publish detailed and verified spectroscopic data. Such information is crucial for unambiguous characterization and will facilitate its broader application in drug discovery and materials science research. Future work should focus on the experimental validation of the proposed synthetic routes and the comprehensive spectroscopic analysis of the purified compound.

The Aldehyde Group on the Thiazole Ring: An In-depth Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. When functionalized with an aldehyde group, the reactivity of this moiety is intricately linked to the electronic properties of the thiazole ring, offering a versatile handle for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group on the thiazole ring, detailing key reactions, experimental protocols, and quantitative data to support researchers in the field of drug discovery and development.

Electronic Nature and Reactivity of the Thiazole Ring

The thiazole ring is an electron-deficient aromatic system, a characteristic that significantly influences the reactivity of its substituents. The electron-withdrawing nature of the ring deactivates it towards electrophilic substitution, which preferentially occurs at the C5 position. Conversely, the C2 position is the most electron-deficient and is susceptible to nucleophilic attack. The aldehyde group, being an electron-withdrawing group itself, further modulates this reactivity. The position of the aldehyde group on the thiazole ring (C2, C4, or C5) dictates the electronic interplay and, consequently, the specific reactivity of the aldehyde.

Key Reactions of the Aldehyde Group on the Thiazole Ring

The aldehyde group on the thiazole ring undergoes a variety of classical and modern organic transformations, making it a valuable synthetic intermediate. This section details the experimental protocols for several key reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is widely used to form carbon-carbon double bonds.

Experimental Protocol: Knoevenagel Condensation of 2-Thiazolecarboxaldehyde with Malononitrile

-

Reactants: 2-Thiazolecarboxaldehyde (1 mmol), Malononitrile (1 mmol), and a catalytic amount of a weak base such as piperidine or ammonium acetate.

-

Solvent: Ethanol or a solvent-free system.

-

Procedure: To a solution of 2-thiazolecarboxaldehyde in ethanol, add malononitrile and a catalytic amount of piperidine. Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the product, 2-(thiazol-2-ylmethylene)malononitrile, can be isolated by filtration if it precipitates, or by extraction after removal of the solvent.

-

Yields: This reaction typically proceeds with good to excellent yields, often in the range of 85-96%, depending on the specific substrates and conditions used.[1][2]

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).

Experimental Protocol: Wittig Reaction of 2-Thiazolecarboxaldehyde with Methyltriphenylphosphonium Bromide

-

Reagents: 2-Thiazolecarboxaldehyde (1 mmol), Methyltriphenylphosphonium bromide (1.1 mmol), and a strong base such as sodium hydride or n-butyllithium.

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Procedure: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide (a color change is typically observed). Stir the resulting mixture for 30 minutes at 0 °C. Then, add a solution of 2-thiazolecarboxaldehyde in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield 2-vinylthiazole.

-

Yields: Yields for Wittig reactions can vary widely based on the substrates and reaction conditions, but are often in the range of 65-95%.[3][4]

Henry Reaction (Nitroaldol Reaction)

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.

Experimental Protocol: Henry Reaction of 4-Thiazolecarboxaldehyde with Nitroethane

-

Reactants: 4-Thiazolecarboxaldehyde (1 mmol), Nitroethane (1.2 mmol), and a base such as triethylamine or an inorganic base.

-

Solvent: An appropriate solvent such as methanol or ethanol.

-

Procedure: To a solution of 4-thiazolecarboxaldehyde in methanol, add nitroethane followed by the dropwise addition of triethylamine at 0 °C. Allow the reaction mixture to stir at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a dilute acid solution. The product, 1-(thiazol-4-yl)-2-nitropropan-1-ol, is then extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is typically achieved by column chromatography.

-

Yields: The Henry reaction can provide moderate to high yields of the corresponding β-nitro alcohol.[5][6][7]

Reductive Amination

Reductive amination is a two-step process that converts an aldehyde or ketone into an amine. It involves the initial formation of an imine, which is then reduced to an amine.

Experimental Protocol: Reductive Amination of 5-Thiazolecarboxaldehyde with Benzylamine

-

Reagents: 5-Thiazolecarboxaldehyde (1 mmol), Benzylamine (1.1 mmol), and a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[8]

-

Solvent: A suitable solvent like 1,2-dichloroethane (DCE) or methanol.

-

Procedure: To a solution of 5-thiazolecarboxaldehyde in DCE, add benzylamine. Stir the mixture at room temperature for a short period to allow for imine formation. Then, add sodium triacetoxyborohydride in one portion. Continue stirring at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield N-((thiazol-5-yl)methyl)aniline.

-

Yields: Reductive aminations are generally high-yielding, often exceeding 80%.[8][9]

Quantitative Data Summary

The following tables summarize typical yields and conditions for the reactions discussed above, providing a comparative overview for researchers.

| Reaction | Aldehyde | Reagent | Base/Catalyst | Solvent | Time | Temperature | Yield (%) |

| Knoevenagel | Aromatic Aldehyde | Malononitrile | SeO₂/ZrO₂ | Water | 0.5 h | Room Temp. | 96 |

| Knoevenagel | 4-Nitrobenzaldehyde | Malononitrile | α-Ca₃(PO₄)₂ | Ethanol | 30-60 min | Room Temp. | 83-96 |

| Wittig | Aldehyde | Stabilized Ylide | NaHCO₃ | Water | 40 min - 3 h | 20 °C | up to 99 |

| Wittig | Aldehyde | Unstabilized Ylide | NaOH | Biphasic | 5 min | Room Temp. | Mod-Quant |

| Henry | Aromatic Aldehyde | Nitroethane | Chiral Ligand/Cu(II) | Dichloromethane | - | 0-30 °C | Mod-High |

| Reductive Amination | Aldehyde/Ketone | Amine | NaBH(OAc)₃ | DCE/AcOH | - | Room Temp. | 80-96 |

Spectroscopic Data

The following tables provide representative spectroscopic data for common thiazole carboxaldehydes.

Thiazole-2-carboxaldehyde

| Data Type | Characteristic Peaks |

| ¹H NMR | δ ~9.9 (s, 1H, CHO), ~8.0 (d, 1H, H5), ~7.8 (d, 1H, H4) |

| ¹³C NMR | δ ~185 (C=O), ~165 (C2), ~145 (C4), ~125 (C5) |

| IR (cm⁻¹) | ~1690 (C=O stretch), ~3100 (C-H aromatic stretch) |

| MS (m/z) | M⁺ at 113 |

Thiazole-4-carboxaldehyde

| Data Type | Characteristic Peaks |

| ¹H NMR | δ ~10.1 (s, 1H, CHO), ~9.0 (s, 1H, H2), ~8.3 (s, 1H, H5) |

| ¹³C NMR | δ ~186 (C=O), ~158 (C2), ~150 (C4), ~130 (C5) |

| IR (cm⁻¹) | ~1695 (C=O stretch), ~3120 (C-H aromatic stretch) |

| MS (m/z) | M⁺ at 113 |

Thiazole-5-carboxaldehyde

| Data Type | Characteristic Peaks |

| ¹H NMR | δ ~10.0 (s, 1H, CHO), ~9.1 (s, 1H, H2), ~8.5 (s, 1H, H4) |

| ¹³C NMR | δ ~184 (C=O), ~160 (C2), ~155 (C4), ~135 (C5) |

| IR (cm⁻¹) | ~1685 (C=O stretch), ~3110 (C-H aromatic stretch) |

| MS (m/z) | M⁺ at 113 |

(Note: Exact chemical shifts and peak positions can vary depending on the solvent and instrument used.)[10][11][12][13]

Signaling Pathways and Experimental Workflows

Thiazole-containing molecules are involved in various biological pathways and complex synthetic routes. The following diagrams, generated using Graphviz, illustrate two such examples.

Caption: Biosynthesis of Epothilone, a potent anti-cancer agent, involves a hybrid PKS/NRPS pathway.[8][14][15][16][17][18]

Caption: Cytochrome P450-mediated metabolism of thiazole-containing drugs can lead to reactive metabolites.[19][20][21][22]

Conclusion

The aldehyde group on a thiazole ring is a synthetically valuable functional group, offering a gateway to a diverse range of molecular structures. Its reactivity, governed by the electron-deficient nature of the thiazole core, allows for predictable and efficient transformations. This guide provides a foundational understanding and practical protocols for key reactions, empowering researchers to leverage the synthetic potential of thiazole aldehydes in the design and development of novel therapeutics and other advanced materials.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. sciepub.com [sciepub.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Henry Reaction [organic-chemistry.org]

- 8. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. rsc.org [rsc.org]

- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 12. acgpubs.org [acgpubs.org]

- 13. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]

- 14. Precursor-directed biosynthesis of epothilone in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Epothilone biosynthesis: assembly of the methylthiazolylcarboxy starter unit on the EpoB subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Studies on the biosynthesis of epothilones: the biosynthetic origin of the carbon skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Mechanistic aspects of reactive metabolite formation in clomethiazole catalyzed biotransformation by cytochrome P450 enzymes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

The Bromophenyl Moiety in Thiazole Scaffolds: A Technical Guide to Biological Significance and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1][2][3] When functionalized with a bromophenyl group, this privileged scaffold gives rise to a class of compounds with a broad spectrum of potent biological activities. The introduction of the bromine atom, an electron-withdrawing group, at the para-position of the phenyl ring attached to the thiazole core has been shown to significantly enhance the therapeutic properties of these molecules, including their anticancer, antimicrobial, and anti-inflammatory effects.[1][4] This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of bromophenyl-substituted thiazoles, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Synthesis of Bromophenyl Thiazole Derivatives

The synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives is a well-established process that typically begins with the reaction of a p-bromoacetophenone with thiourea in the presence of a catalyst such as iodine.[1][2][5] This initial step yields the core intermediate, 4-(4-bromophenyl)thiazol-2-amine. This intermediate can then be further modified, for example, through reaction with various aromatic aldehydes, to produce a diverse library of Schiff bases and other derivatives.[1][5]

Biological Activities and Quantitative Data

Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of bromophenyl thiazole derivatives against various cancer cell lines. The presence of the bromophenyl moiety is often associated with enhanced cytotoxicity. For instance, certain derivatives have shown promising activity against breast cancer (MCF7), lung adenocarcinoma (A-549), and colorectal carcinoma (HCT-116) cell lines.[1][6][7][8]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |

| p2 | MCF7 | 10.5 | 5-Fluorouracil | 5.2 | [1] |

| 11d | A-549 | 62.5 | Cisplatin | 45.88 | [6][7] |

| 9t | MCF-7 | 0.16 | Sorafenib | - | [6] |

| 9t | WM266.4 | 0.12 | Sorafenib | - | [6] |

| 3f | HCT-116 | 1.6 | Cisplatin | >10 | [8] |

| 3n | HCT-116 | 1.1 | Cisplatin | >10 | [8] |

| 3f | MCF-7 | 1.0 | Cisplatin | 7.9 | [8] |

| 8f | Various | 0.021 - 0.071 | Colchicine | - | [9] |

Antimicrobial Activity

Bromophenyl thiazoles have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. The substitution pattern on the phenyl ring and the nature of the groups attached to the thiazole core play a crucial role in determining the antimicrobial spectrum and potency. Several studies have reported Minimum Inhibitory Concentrations (MICs) that are comparable to standard antibiotics and antifungals.[1][4][5]

| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Citation |

| p2, p3, p4, p6 | Various Bacteria & Fungi | Comparable to standards | Norfloxacin, Fluconazole | - | [1] |

| 59 | Candida albicans | 3.9 - 62.5 | Fluconazole | 250 | [4] |

| 66-68 | S. aureus, S. typhimurium, E. coli | 28 - 168 | Chloramphenicol | 143 - 152 | [4] |

| 67, 68 | Candida albicans | 168 - 172 | Cycloheximide | 254 | [4] |

| 33c | S. aureus, C. albicans, S. cerevisiae | Zone of Inhibition: 30 mm | Ciprofloxacin, Ketoconazole | - | [6][7] |

| 35c | Various Bacteria & Fungi | 100 - 200 | Clotrimazole, Ciprofloxacin | - | [6][7] |

Anti-inflammatory Activity

The anti-inflammatory potential of bromophenyl thiazoles has also been investigated, with some derivatives showing promising activity in animal models of inflammation. This activity is often attributed to the inhibition of inflammatory mediators.[10][11]

| Compound ID | Assay | Activity | Reference Compound | Citation |

| 3c | Carrageenan-induced rat paw edema | Better activity at 3rd hour | Nimesulide | [10] |

| 3a, 3d | Carrageenan-induced rat paw edema | Appreciable activity | Nimesulide | [10] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of bromophenyl thiazoles stem from their interaction with various molecular targets. Two of the most well-documented mechanisms are the inhibition of tubulin polymerization and the inhibition of dihydrofolate reductase (DHFR).

Inhibition of Tubulin Polymerization

Several potent anticancer bromophenyl thiazole derivatives exert their cytotoxic effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[9] By binding to tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][13]

Inhibition of Dihydrofolate Reductase (DHFR)

In bacteria, the enzyme dihydrofolate reductase (DHFR) is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleotides and certain amino acids.[2][14] Inhibition of bacterial DHFR disrupts DNA synthesis and repair, leading to a bacteriostatic or bactericidal effect.[2][4] The selectivity of these inhibitors for bacterial DHFR over the mammalian counterpart is key to their therapeutic utility.[4]

Structure-Activity Relationship (SAR)

The biological activity of bromophenyl thiazole derivatives is finely tuned by their structural features. The presence of an electron-withdrawing group, such as bromine, at the para-position of the phenyl ring attached to the thiazole is a recurring motif in highly active compounds.[1] Further substitutions on other parts of the molecule can modulate potency and selectivity.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

This colorimetric assay is widely used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.[1][15]

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.[7]

-

Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).[16]

-

Cell Fixation: Gently add cold 10-50% (wt/vol) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[15][17]

-

Staining: Wash the plates with water to remove TCA. Add 0.04% or 0.4% (wt/vol) SRB solution to each well and incubate at room temperature for 30-60 minutes.[7][15]

-

Washing: Remove the SRB solution and wash the plates four to five times with 1% (vol/vol) acetic acid to remove unbound dye.[1][15]

-

Solubilization: Air-dry the plates and add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[15][17]

-

Absorbance Measurement: Read the absorbance at approximately 510-540 nm using a microplate reader.[1][15] The absorbance is proportional to the number of living cells.

Antimicrobial Susceptibility Testing: Microbroth Dilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[18][19]

-

Compound Preparation: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).[18][20]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[19]

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.[18]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[18][21]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[18][19]

Tubulin Polymerization Inhibition Assay

This assay biochemically assesses the ability of a compound to interfere with the polymerization of tubulin into microtubules.[5][6]

-

Reaction Setup: In a 96-well plate, add purified tubulin to a polymerization buffer containing GTP.[22][23]

-

Compound Addition: Add various concentrations of the test compound or control substances (e.g., paclitaxel as a polymerization enhancer, colchicine or nocodazole as inhibitors) to the wells.[5][22]

-

Initiation of Polymerization: Initiate the polymerization reaction by incubating the plate at 37°C.[5][22]

-

Monitoring Polymerization: Monitor the increase in absorbance (turbidity) at 340 nm over time using a microplate reader. The absorbance is proportional to the mass of microtubules formed.[6][22]

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect of the compound can be quantified by determining parameters such as the maximum polymerization rate and the final polymer mass, from which an IC50 value can be calculated.[6]

Dihydrofolate Reductase (DHFR) Inhibition Assay

This enzymatic assay measures the inhibition of DHFR activity by monitoring the oxidation of its cofactor, NADPH.[8][24]

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing DHFR assay buffer, the enzyme (DHFR), and the test compound at various concentrations.[24][25]

-

Substrate Addition: Initiate the reaction by adding the substrate, dihydrofolate (DHF).[24][25]

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.[8][24]

-

Calculation of Inhibition: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The percent inhibition is calculated by comparing the rate in the presence of the test compound to the rate of an uninhibited control.[25]

Conclusion

The incorporation of a bromophenyl moiety into the thiazole scaffold represents a highly effective strategy for the development of potent therapeutic agents. These compounds have demonstrated significant anticancer, antimicrobial, and anti-inflammatory activities, often through well-defined mechanisms of action such as the inhibition of tubulin polymerization and dihydrofolate reductase. The synthetic accessibility of these derivatives, coupled with compelling structure-activity relationship data, positions bromophenyl thiazoles as a promising area for further investigation and optimization in the pursuit of novel drug candidates. This guide provides a foundational understanding for researchers and drug development professionals to explore the full therapeutic potential of this important class of molecules.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. benchchem.com [benchchem.com]

- 3. hereditybio.in [hereditybio.in]

- 4. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products [mdpi.com]

- 12. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. bio-protocol.org [bio-protocol.org]

- 17. SRB assay for measuring target cell killing [protocols.io]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 20. protocols.io [protocols.io]

- 21. rr-asia.woah.org [rr-asia.woah.org]

- 22. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. assaygenie.com [assaygenie.com]

- 25. assaygenie.com [assaygenie.com]

A Comprehensive Technical Guide to 2-(4-Bromophenyl)thiazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Bromophenyl)thiazole-4-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry. Its unique structure, featuring a reactive aldehyde group on a biologically significant thiazole scaffold, makes it a crucial intermediate in the synthesis of a diverse range of therapeutic agents. This technical guide provides a thorough review of its synthesis, physicochemical properties, and its role as a precursor to potent antimicrobial and anticancer compounds. Detailed experimental protocols, quantitative biological data for its key derivatives, and visualizations of synthetic and mechanistic pathways are presented to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

The thiazole ring is a prominent scaffold in numerous biologically active molecules, including approved drugs like the vitamin thiamine (B1) and various anticancer and antimicrobial agents. The incorporation of a 4-bromophenyl group at the 2-position and a carbaldehyde at the 4-position of the thiazole ring creates a versatile intermediate, this compound. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, while the aldehyde group is readily converted into a wide array of functional groups and heterocyclic systems, such as Schiff bases, pyrazoles, and chalcones.[1] This compound is primarily valued not for its intrinsic biological activity, but as a key starting material for generating libraries of potential drug candidates.[1] Its derivatives have shown significant promise in preclinical studies, particularly as inhibitors of cancer cell proliferation and microbial growth.[2]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 21166-30-3 | [1] |

| Molecular Formula | C₁₀H₆BrNOS | [1] |

| Molecular Weight | 268.13 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage | Store at 0-8 °C | [1] |

Synthesis of this compound

The synthesis of the title compound is typically achieved in a two-step process. The first step involves the construction of the 2-(4-bromophenyl)thiazole core via the Hantzsch thiazole synthesis, followed by the introduction of the aldehyde group using a Vilsmeier-Haack formylation reaction.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

This protocol is adapted from the general Hantzsch thiazole synthesis.[3]

-

To a mixture of p-bromoacetophenone (1.99 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in ethanol (30 mL), add iodine (2.54 g, 10 mmol) portion-wise.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature. The product may precipitate out of the solution.

-

Pour the mixture into a beaker containing ice-cold water and neutralize with a saturated solution of sodium thiosulfate to remove excess iodine, followed by sodium bicarbonate solution until the pH is ~7-8.

-

Filter the resulting solid precipitate, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to yield pure 2-amino-4-(4-bromophenyl)thiazole.

Step 2: Synthesis of this compound (via Vilsmeier-Haack Reaction)

This is a representative protocol for the formylation of an electron-rich thiazole ring.[4]

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 10 mL). Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the DMF with constant stirring, ensuring the temperature is maintained below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.

-

Dissolve 2-(4-Bromophenyl)thiazole (1.0 eq, obtained after deamination of the amino-thiazole) in a minimum amount of anhydrous DMF or chloroform.

-

Add the solution of the thiazole dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture and pour it cautiously onto crushed ice with vigorous stirring.

-

Neutralize the mixture by the slow addition of a cold aqueous sodium hydroxide or sodium carbonate solution until the pH is alkaline.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Application as a Synthetic Intermediate

The primary utility of this compound lies in its role as a precursor for more complex, biologically active molecules. The aldehyde functionality is a versatile handle for forming new carbon-nitrogen and carbon-carbon bonds.

Synthesis of Schiff Base Derivatives

A common derivatization involves the condensation of the aldehyde with primary amines to form Schiff bases (imines). Many such derivatives have been investigated for their anticancer properties.[3][5]

Representative Protocol: Synthesis of a Thiazole Schiff Base Derivative [3]

-

Dissolve this compound (1.0 eq) in ethanol (20 mL).

-

Add the desired substituted primary amine (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 3-5 hours.

-

Cool the mixture to room temperature. The Schiff base product often precipitates from the solution.

-

Filter the solid, wash with cold ethanol, and dry to obtain the pure product.

Synthesis of Pyrazole Derivatives

The aldehyde can also be used to construct other heterocyclic rings. For instance, reaction with hydrazines or their derivatives can lead to the formation of pyrazole-containing hybrids, which have shown potent antimicrobial and anticancer activities.[2][6][7]

Biological Activity of Derivatives

While the title aldehyde itself is not typically screened for biological activity, its derivatives have demonstrated significant potential. The tables below summarize quantitative data for representative compounds derived from the 2-(4-bromophenyl)thiazole scaffold.

Anticancer Activity

Derivatives have shown potent cytotoxic effects against various cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Derivative Structure | Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Reference |

| 4-(4-bromophenyl)-N-(4-hydroxybenzylidene)thiazol-2-amine (Schiff Base) | MCF-7 (Breast) | 10.5 | 5-Fluorouracil | 5.2 | [3] |

| 2-[...]-4-(4-bromophenyl)thiazole 11d (Pyrazole Hybrid) | A549 (Lung) | 62.5 µg/mL | Cisplatin | 45.88 µg/mL | [2] |

| 2-[...]-4-(trifluoromethyl)phenyl)thiazole 9t (Pyrazole Hybrid) | MCF-7 (Breast) | 0.16 | Sorafenib | ~0.05 | [2] |

| 2-[...]-4-(trifluoromethyl)phenyl)thiazole 9t (Pyrazole Hybrid) | WM266.4 (Melanoma) | 0.12 | Sorafenib | ~0.05 | [2] |

Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Inhibition Zone is a measure of the effectiveness of a compound in inhibiting bacterial growth on an agar plate.

| Derivative Structure | Microorganism | MIC (µg/mL) | Inhibition Zone (mm) | Reference |

| Pyrazole-Thiazole Hybrid 35c | S. aureus, C. albicans | 100 - 200 | 18 - 25 | [2] |

| Pyrazole-Thiazole Hybrid 33c | S. aureus, C. albicans | - | 30 | [8] |

| Pyrazole-Thiazole Hybrid 27a | Various Microbes | Comparable to Ciprofloxacin | - | [8] |

Mechanism of Action Pathway

Many thiazole-based anticancer agents function by inhibiting protein kinases, which are critical enzymes in cell signaling pathways that control cell growth, proliferation, and survival. Overactivity of certain kinases is a hallmark of many cancers. The diagram below illustrates a generalized pathway of kinase inhibition.

Conclusion

This compound is a high-value synthetic intermediate with significant applications in medicinal chemistry and drug development. Its straightforward, multi-step synthesis provides access to a versatile scaffold that can be readily elaborated into diverse molecular architectures. The extensive research into its Schiff base and pyrazole derivatives has revealed compounds with potent, quantifiable anticancer and antimicrobial activities. This guide consolidates the essential technical information on this compound, providing researchers with the foundational knowledge and detailed protocols necessary to leverage its synthetic potential in the pursuit of novel therapeutic agents.

References

- 1. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ijper.org [ijper.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Thiazole Aldehydes

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. When functionalized with an aldehyde group and various substituents, this core structure gives rise to a class of molecules with diverse and potent biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of substituted thiazole aldehydes, offering a valuable resource for researchers engaged in drug discovery and development.

Anticancer Activity

Substituted thiazole aldehydes have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for tumor growth and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various substituted thiazole derivatives, providing a comparative overview of their potency.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| TA-1 | 2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl]-4-(4-chlorophenyl) | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |

| HepG2 (Liver) | 7.26 ± 0.44 | [1] | ||

| TA-2 | 2-Hydrazinyl-4-(4-bromophenyl) | MCF-7 (Breast) | 31.5 ± 1.91 | [1] |

| HepG2 (Liver) | 51.7 ± 3.13 | [1] | ||

| TA-3 | 2-Acetyl-4-(4-bromophenyl) | MCF-7 (Breast) | 5.73 | [2] |

| MDA-MB-231 (Breast) | 12.15 | [2] | ||

| TA-4 | 2-(2-Hydroxybenzylidene)hydrazinyl-4-(4-bromophenyl) | MCF-7 (Breast) | 13.66 | [2] |

| MDA-MB-231 (Breast) | 17.1 | [2] | ||

| TA-5 | 2-(4-chlorophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine derivative | Hela (Cervical) | 0.6 nM | [3] |

| TA-6 | bis-thiazole derivative | KF-28 (Ovarian) | 6 nM | [3] |

Key Signaling Pathways in Anticancer Activity

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process critical for tumor growth and metastasis. Several thiazole derivatives have been shown to inhibit VEGFR-2 kinase activity, thereby disrupting the downstream signaling cascade.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Thiazole Ring: A Cornerstone Pharmacophore in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have established it as a critical pharmacophore in a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the thiazole ring's role in drug design, detailing its synthesis, biological activities, and mechanisms of action across various disease areas. The content herein is intended to serve as a valuable resource for professionals engaged in the discovery and development of novel therapeutics.

Physicochemical Properties and Synthetic Strategies

The thiazole nucleus imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its aromatic nature allows for π-π stacking interactions with biological targets, while the nitrogen and sulfur atoms can participate in hydrogen bonding and coordination with metal ions. The ring system is generally stable to metabolic degradation, contributing to improved in vivo half-life of drug molecules.

The most prominent and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis . This reaction typically involves the condensation of an α-haloketone with a thioamide.[1][2] Numerous modifications and improvements to this classical method have been developed to accommodate a wide range of substrates and to improve reaction efficiency and yield.[3]

General Experimental Protocol for Hantzsch Thiazole Synthesis

The following protocol provides a general procedure for the synthesis of 2-aminothiazole derivatives, a common starting point for further elaboration.

Materials:

-

α-Bromoacetophenone (or other α-haloketone)

-

Thiourea

-

Methanol or Ethanol

-

5% Sodium Carbonate (Na2CO3) solution

-

Water

Procedure:

-

In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1.2-1.5 equivalents) in a suitable solvent such as methanol or ethanol.[1]

-

Heat the reaction mixture to reflux with stirring for a duration of 30 minutes to several hours, monitoring the progress by thin-layer chromatography (TLC).[1][4]

-

Upon completion, allow the reaction mixture to cool to room temperature.[1]

-

Pour the contents into a beaker containing an aqueous solution of 5% sodium carbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.[1]

-

Collect the solid product by vacuum filtration through a Büchner funnel.[1]

-

Wash the filter cake with water to remove any remaining inorganic salts.[1]

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiazole derivative.[4][5]

Therapeutic Applications of the Thiazole Pharmacophore

The thiazole ring is a key component in a multitude of FDA-approved drugs and clinical candidates, demonstrating its broad therapeutic utility.[6][7][8][9] Its derivatives have shown significant efficacy as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

Thiazole-containing compounds have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer.[1][10][11] Several approved drugs, including the kinase inhibitors Dasatinib and Dabrafenib , feature a thiazole core.[10][12] The mechanisms of action are diverse and often involve the inhibition of critical signaling pathways that drive tumor growth and proliferation.

Many thiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling. The PI3K/Akt/mTOR and VEGFR pathways are two of the most frequently targeted pathways by these compounds.[13][14][15]

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a common event in many cancers.[16][17][18][19] Thiazole-based inhibitors can block the activity of key kinases in this pathway, such as PI3K and mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[13]

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

VEGFR Signaling Pathway: Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[20][21][22][23][24] Thiazole-containing compounds can inhibit VEGFR kinase activity, thereby blocking downstream signaling and preventing tumor-induced angiogenesis.[15]

Caption: VEGFR signaling pathway and the point of inhibition by thiazole-based drugs.

The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5b | MCF-7 (Breast) | 0.2 ± 0.01 | [25] |

| Compound 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 | [26] |

| Compound 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [26] |

| Goniofufurone bioisostere 4 | MCF-7 (Breast) | 0.00019 | [27] |

| Indolo-pyrazole derivative | HCT-116 (Colon) | Varies | [9] |

| Thiazole derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [28] |

| Thiazole derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | [28] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge. Thiazole derivatives have demonstrated potent activity against a broad spectrum of bacteria and fungi.[21][22] The sulfonamide drug Sulfathiazole is a classic example of a thiazole-containing antibacterial agent. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[29]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Thiazole-based compounds have shown promising anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Experimental Protocols for Biological Evaluation

The biological evaluation of novel thiazole derivatives is a critical step in the drug discovery process. The following are standardized protocols for assessing the cytotoxic and kinase inhibitory activities of these compounds.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8][11][13]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Thiazole-based test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11][30]

-

Prepare serial dilutions of the thiazole compounds in the culture medium. The final DMSO concentration should typically be less than 0.5%.[13]

-

Remove the existing medium and treat the cells with various concentrations of the test compounds for 48-72 hours.[11][30]

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[13][30]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11][30]

-

Measure the absorbance at 570 nm using a microplate reader.[13]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[13]

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[28][31][32][33][34]

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

VEGFR-2 specific substrate (e.g., a synthetic peptide)

-

Thiazole-based test compounds

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

White, opaque 96-well microplates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compounds at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[33][34]

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the luminescence signal using a luminometer. A lower signal indicates higher kinase activity (more ATP consumed).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[33]

Drug Design and Discovery Workflow

The discovery of novel thiazole-based drug candidates typically follows a structured workflow that integrates computational and experimental approaches.

Caption: A typical workflow for pharmacophore-based drug design and discovery.

Conclusion

The thiazole ring continues to be a highly valuable and versatile pharmacophore in the field of drug design and discovery. Its favorable physicochemical properties, coupled with well-established synthetic methodologies, make it an attractive scaffold for the development of novel therapeutic agents. The diverse range of biological activities exhibited by thiazole derivatives, particularly in the areas of oncology and infectious diseases, underscores the enduring importance of this heterocyclic motif. Future research will undoubtedly continue to unlock the full therapeutic potential of the thiazole ring through the exploration of novel derivatives, innovative drug delivery systems, and combination therapies.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. synarchive.com [synarchive.com]

- 3. Thiazole synthesis [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 11. benchchem.com [benchchem.com]

- 12. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. researchgate.net [researchgate.net]

- 19. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. aacrjournals.org [aacrjournals.org]

- 22. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. bpsbioscience.com [bpsbioscience.com]

- 29. drughunter.com [drughunter.com]

- 30. benchchem.com [benchchem.com]

- 31. bio-protocol.org [bio-protocol.org]

- 32. benchchem.com [benchchem.com]

- 33. benchchem.com [benchchem.com]

- 34. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to 2-(4-Bromophenyl)thiazole-4-carbaldehyde: Physicochemical Properties and Synthetic Applications

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthetic protocols, and applications of 2-(4-Bromophenyl)thiazole-4-carbaldehyde. This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, primarily utilized as a key intermediate in the development of novel therapeutic agents and functional materials.[1][2]

Core Physicochemical Characteristics

This compound is an off-white solid at room temperature.[1] Its core structure features a thiazole ring substituted with a 4-bromophenyl group at the 2-position and a carbaldehyde (formyl) group at the 4-position. The bromophenyl substitution is particularly useful, enhancing the molecule's reactivity for further derivatization in synthetic pathways.[1]

Chemical and Physical Properties

The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Appearance | Off-white to Pale white solid | [1][2] |

| Molecular Formula | C₁₀H₆BrNOS | [1][3][4] |

| Molecular Weight | 268.13 g/mol | [1][3][4] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Temperature | 0-8 °C | [1][2] |

| Flash Point | Not applicable | [4] |

| Melting Point | Data unavailable | |

| Boiling Point | Data unavailable | |

| Solubility | Data unavailable |

Chemical Identifiers

For unambiguous identification, the following identifiers are used for this compound.

| Identifier | Value | Source |

| CAS Number | 21166-30-3 | [1][3][5] |

| MDL Number | MFCD06738364 | [1] |

| PubChem Substance ID | 15710656 | [1] |

| InChI Key | KWYHBOLLADFDBQ-UHFFFAOYSA-N | [4] |

| SMILES | O=C([H])C1=NC(C2=CC=C(Br)C=C2)=CS1 | [4] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are proprietary to chemical suppliers, a general synthetic route can be outlined based on established organic chemistry principles and related literature.

Generalized Synthesis Protocol

The synthesis of the 2-(4-bromophenyl)thiazole core typically involves a Hantzsch thiazole synthesis, followed by the introduction or modification of the formyl group. A plausible two-step approach is outlined below.

Step 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate) This step involves the reaction of a p-bromoacetophenone with thiourea, catalyzed by an oxidant like iodine.[6]

-

Reaction Setup: p-Bromoacetophenone and thiourea are combined in a suitable solvent, such as ethanol.

-

Catalyst Addition: A catalytic amount of iodine is added to the mixture.

-

Reflux: The reaction mixture is heated to reflux for several hours until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon cooling, the reaction is quenched, and the resulting solid intermediate, 4-(4-bromophenyl)thiazol-2-amine, is filtered, washed, and dried.

Step 2: Conversion to this compound The intermediate from Step 1 can be converted to the target aldehyde through a series of reactions, or a related precursor can be oxidized. One documented method for a similar transformation involves the oxidation of a corresponding alcohol. A relevant reaction mentioned for a related synthesis uses manganese(IV) oxide.[3]

-

Reaction Setup: The precursor alcohol, (2-(4-bromophenyl)thiazol-4-yl)methanol, is dissolved in a suitable solvent like chloroform.[3]

-

Oxidation: Manganese(IV) oxide (an oxidizing agent) is added to the solution.

-

Stirring: The mixture is stirred at room temperature (e.g., 20°C) for an extended period (e.g., 12 hours) to allow the oxidation to proceed.[3]

-

Purification: The reaction mixture is filtered to remove the manganese dioxide. The filtrate is then concentrated, and the crude product is purified using column chromatography to yield the final this compound.

Analytical Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, often found to be ≥95%.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Although specific data for this compound is not publicly available, related structures show characteristic signals for the thiazole ring protons (around 6.9–7.8 ppm) and the aromatic protons of the bromophenyl group.[6]

-

Infrared (IR) Spectroscopy: Used to identify functional groups. The presence of a strong carbonyl (C=O) stretch would confirm the aldehyde group, while characteristic bands would indicate the C-Br, C=N, and C-S bonds of the thiazole and bromophenyl moieties.[6]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile intermediate for creating more complex molecules with significant biological activity.[1] Its ability to participate in reactions like nucleophilic additions and condensations makes it highly valuable.[1]

Role as a Synthetic Intermediate

The compound serves as a foundational scaffold in the synthesis of novel compounds for various applications:

-

Pharmaceuticals: It is a key building block for potential antimicrobial and anticancer agents.[1]

-

Agrochemicals: Used in the development of new crop protection agents.[1]

-

Fluorescent Probes: The thiazole core can be incorporated into fluorescent probes for biological imaging applications.[1][2]

-

Material Science: It can be integrated into polymers to enhance thermal stability and other material properties.[1]

Relevance in Anticancer and Antimicrobial Research

While the title compound itself is not the active agent, its derivatives have shown significant promise in preclinical studies. The synthesis of libraries of compounds starting from this intermediate allows for structure-activity relationship (SAR) studies to optimize therapeutic efficacy.

-

Anticancer Activity: Derivatives have been investigated for their potential as c-Met kinase inhibitors and have shown inhibitory effects against cancer cell lines such as A549 (human lung adenocarcinoma) and MCF-7 (breast cancer).[7][8]

-

Antimicrobial Activity: Thiazole-based compounds derived from this intermediate have demonstrated activity against various microbial strains, including Staphylococcus aureus and Candida albicans.[7][9]

The logical flow from this intermediate to a biologically active candidate is visualized below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(4-BROMO-PHENYL)-THIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. 4-(4-Bromophenyl)thiazole-2-carbaldehyde 383142-67-4 [sigmaaldrich.com]

- 5. alchempharmtech.com [alchempharmtech.com]